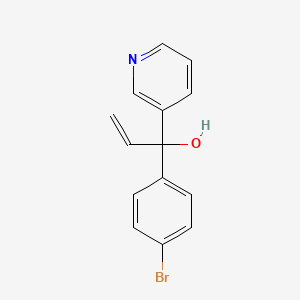

alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol

Description

α-(4-Bromophenyl)-α-vinylpyridine-3-methanol is a brominated aromatic compound featuring a pyridine core substituted with a vinyl group and a 4-bromophenyl moiety at the α-position, along with a hydroxymethyl group at the 3-position of the pyridine ring.

Properties

CAS No. |

70263-43-3 |

|---|---|

Molecular Formula |

C14H12BrNO |

Molecular Weight |

290.15 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1-pyridin-3-ylprop-2-en-1-ol |

InChI |

InChI=1S/C14H12BrNO/c1-2-14(17,12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h2-10,17H,1H2 |

InChI Key |

MPZIBGBODUJREE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol typically involves the reaction of 4-bromobenzaldehyde with vinylpyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitutions

The hydroxyl group (-OH) at the 3-position of the pyridine ring and the bromine substituent on the phenyl group participate in nucleophilic reactions. For example:

-

Alkylation/Acylation : The hydroxyl group may undergo esterification or etherification, while the bromine could act as a leaving group in substitution reactions.

Electrophilic Halogenation

The vinyl group adjacent to the pyridine ring is susceptible to electrophilic halogenation. Using vanadium catalysts (e.g., vanadium chloride with NBP as a bromonium source), the compound undergoes regioselective bromination to form (E)-α-bromoenones with high E/Z selectivity (up to 21:1) .

Polymerization

The vinylpyridine moiety enables polymerization reactions, potentially forming conjugated polymers with applications in materials science.

Structural Similarities and Reactivity

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| α-(4-Chlorophenyl)-α-vinylpyridine | Chlorine substituent | Reduced nucleophilicity compared to bromine |

| α-(Phenyl)-α-vinylpyridine | No halogen substituent | Simplified reactivity, less prone to substitution |

| α-(4-Methylphenyl)-α-vinylpyridine | Electron-donating methyl group | Altered electronic environment, affects reaction rates |

Reaction Conditions for Electrophilic Halogenation

| Reaction Type | Catalyst | Conditions | E/Z Selectivity | Yield |

|---|---|---|---|---|

| Bromination | Vanadium chloride | Toluene, 40°C, NBP | 3:1 to 21:1 | 60–91% |

| Chlorination | Vanadium chloride | MeCN, 65°C, NCS | 11:1 to >20:1 | Not specified |

Spectroscopic Data for Halogenated Phenylpyridines

Research Findings

-

Regioselectivity : Electrophilic halogenation of propargyl alcohols under vanadium catalysis achieves high E-selectivity, influenced by steric and electronic factors .

-

Synthetic Accessibility : Methods like Friedel-Crafts acylation and Grignard reactions highlight the compound’s potential for derivatization and scale-up .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:

Research has indicated that derivatives of alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with microbial membranes or intracellular targets, potentially disrupting vital processes within bacterial cells. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Polymer Science

1. Polymerization Initiators:

this compound can serve as a polymerization initiator or modifier in the synthesis of specialty polymers. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The bromine substituent can facilitate further chemical modifications, allowing for the creation of copolymers with tailored functionalities .

2. Functionalized Polymers:

The compound can be used to create functionalized polymers that have applications in drug delivery systems. By modifying the polymer backbone with this compound, researchers can develop materials that respond to specific stimuli (e.g., pH or temperature) for controlled release of therapeutic agents .

Catalysis

1. Catalytic Applications:

In catalysis, this compound has been explored for its potential as a catalyst or co-catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .

2. Green Chemistry:

The compound's properties may also align with principles of green chemistry, where it can be utilized in solvent-free reactions or under mild conditions to minimize environmental impact while maximizing efficiency .

Case Studies

Mechanism of Action

The mechanism by which alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Halogen-Substituted Aromatic Compounds

The presence of the 4-bromophenyl group in α-(4-Bromophenyl)-α-vinylpyridine-3-methanol invites comparison with other halogenated aromatic compounds. For example, halogenated maleimide derivatives (e.g., N-(4-bromophenyl)maleimide) exhibit inhibitory activity toward monoacylglycerol lipase (MGL), with IC₅₀ values comparable to iodine- or fluorine-substituted analogs (Table 1). This suggests that the size of the halogen atom (Br vs. I or F) may have minimal impact on bioactivity in certain contexts, though the para-substitution pattern is critical for target engagement .

Table 1: Inhibitory Activity of Halogen-Substituted Maleimides

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-bromophenyl)maleimide | Br | 4.37 |

| N-(4-iodophenyl)maleimide | I | 4.34 |

Vinyl-Substituted Pyridine Derivatives

The α-vinyl group in the target compound distinguishes it from simpler pyridine derivatives. For instance, 3-chloro-6-(4-methylbenzyl)pyridine lacks both the vinyl and hydroxymethyl groups, resulting in a less sterically hindered structure with different electronic properties . The vinyl moiety in α-(4-Bromophenyl)-α-vinylpyridine-3-methanol could confer rigidity to the molecule or participate in conjugation, altering reactivity in synthetic pathways or interactions with biological targets.

Hydroxymethyl-Substituted Aromatics

The hydroxymethyl group at the pyridine 3-position is analogous to aromatic alcohols like tetrabromobisphenol A or DL-4-chloro-2-(α-methylbenzyl)phenol, which are used in polymer synthesis or as antimicrobial agents . However, the pyridine ring in the target compound may reduce acidity compared to phenolic analogs, affecting solubility and hydrogen-bonding capacity.

Key Research Findings and Limitations

Halogen Effects : Para-substituted bromine in aromatic systems shows bioactivity comparable to larger halogens (e.g., iodine) in enzyme inhibition, suggesting that electronic effects dominate over steric factors in these contexts .

Structural Complexity: The combination of vinyl, bromophenyl, and hydroxymethyl groups creates a unique scaffold, but the lack of direct studies on α-(4-Bromophenyl)-α-vinylpyridine-3-methanol limits mechanistic insights.

Synthetic Challenges : Analogous compounds (e.g., dithiolene derivatives) require multi-step syntheses involving halogenated intermediates, which may complicate large-scale production .

Biological Activity

Alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article synthesizes current knowledge on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 270.13 g/mol

This compound features a brominated phenyl group, a vinyl group, and a pyridine moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspases leading to cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Mitochondrial pathway activation |

| MCF-7 | 20 | Caspase activation |

| A549 | 18 | DNA damage response |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes such as HO-1 and NQO1, providing neuroprotection in models of neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Study Model | Effect Observed | Mechanism |

|---|---|---|

| MPTP-induced mice | Reduced dopaminergic neuron loss | NRF2 pathway activation |

| Oxygen-glucose deprivation | Improved cell viability | Antioxidant enzyme upregulation |

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on HeLa cells reported that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant increases in Annexin V-positive cells after 24 hours of treatment, indicating effective induction of apoptosis .

Case Study 2: Neuroprotection in Animal Models

In an experimental model using MPTP to induce Parkinson's-like symptoms in mice, administration of the compound resulted in significant preservation of dopaminergic neurons. Behavioral assessments showed improved motor function correlating with increased levels of NRF2 target genes .

Q & A

Q. What are the common synthetic routes for alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol, and what reaction conditions are critical for high yields?

Synthesis typically involves multi-step protocols, such as condensation reactions under reflux. For example, analogous pyridine derivatives are synthesized by refluxing intermediates like 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine . Key factors include:

Q. What analytical methods are essential for characterizing this compound, and how are discrepancies in elemental analysis resolved?

Core techniques include:

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 60.15% calc. vs. 60.21% obs.) .

- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent positions and confirms vinyl/pyridine moieties (see δ ~7.8–8.0 ppm for aromatic protons in similar compounds) .

- X-ray Crystallography : Resolves structural ambiguities; monoclinic crystal systems (e.g., P2₁/n space group) are common for bromophenyl derivatives .

Discrepancies in elemental data may arise from hygroscopicity or residual solvents. Drying under vacuum or repeating combustion analysis under inert atmospheres improves accuracy .

Advanced Research Questions

Q. How can researchers optimize the vinyl group introduction in this compound to enhance stereochemical control?

The vinyl group’s stereochemistry impacts biological activity (e.g., antimicrobial efficacy). Methodological considerations:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during allylation or Heck coupling to favor E/Z isomers .

- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic side reactions, favoring desired stereoisomers .

- Post-Synthesis Analysis : Combine NOESY NMR and HPLC to quantify isomer ratios and correlate with activity .

Case Study : In pyridine derivatives, E-isomers showed 2–3× higher antimicrobial activity than Z-isomers, highlighting the need for stereochemical precision .

Q. How should conflicting data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be interpreted for this compound?

Contradictions often arise from assay conditions or cellular targets. For example:

- pH Sensitivity : Antimicrobial activity may decline at physiological pH (7.4) due to protonation of the pyridine nitrogen, reducing membrane penetration .

- Cell Line Variability : Cytotoxicity in cancer cells (e.g., IC₅₀ = 10 µM) might not correlate with bacterial MIC values (e.g., 25 µg/mL) due to differing uptake mechanisms .

Q. Resolution Strategy :

Perform dose-response curves across multiple cell lines/pH conditions.

Use molecular docking to identify off-target interactions (e.g., with human kinases vs. bacterial enzymes) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modification of functional groups:

- Bromophenyl Replacement : Substitute with Cl, F, or NO₂ to assess electronic effects on bioactivity .

- Vinyl Group Modification : Replace with ethynyl or cyclopropyl to test steric/electronic contributions .

- Pyridine Ring Functionalization : Introduce methyl or methoxy groups at C-2/C-4 to probe binding pocket interactions .

Q. Experimental Design :

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed during structural elucidation?

Poor crystal quality is common in brominated compounds due to heavy atom effects. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., DMF/ethanol) to improve nucleation .

- Temperature Gradients : Slow cooling from 50°C to room temperature enhances crystal lattice formation .

- Halogen Bonding : Co-crystallize with iodine-containing agents (e.g., 1,4-diiodotetrafluorobenzene) to stabilize packing .

Example : N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea crystallized in P2₁/n with Z = 4, requiring 72-hour equilibration in ethanol/water .

Q. What are the best practices for reconciling discrepancies between computational (DFT) and experimental (X-ray) bond lengths in this compound?

Discrepancies often arise from crystal packing forces vs. gas-phase calculations. Strategies:

- Periodic Boundary Calculations : Use CRYSTAL17 to incorporate lattice effects into DFT models .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Br contacts) that distort bond lengths .

- Neutron Diffraction : Resolve H-atom positions more accurately than X-ray (if accessible) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.